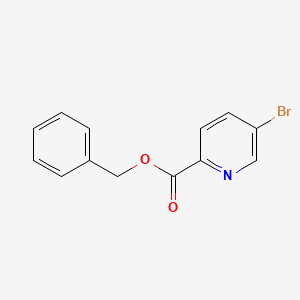

Benzyl 5-bromopyridine-2-carboxylate

Description

Benzyl 5-bromopyridine-2-carboxylate is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position and a benzyl ester group at the 2-position of the pyridine ring

Properties

IUPAC Name |

benzyl 5-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-11-6-7-12(15-8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNVLSDTJFUYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 5-bromopyridine-2-carboxylate can be synthesized through various methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Direct Bromination: The bromination of 5-pyridinecarboxylic acid followed by esterification with benzyl alcohol can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding 5-pyridyl derivative using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.

Major Products:

Scientific Research Applications

Benzyl 5-bromopyridine-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Material Science: It is employed in the synthesis of functional materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of benzyl 5-bromopyridine-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Methyl 5-bromopyridine-2-carboxylate: Similar in structure but with a methyl ester group instead of a benzyl ester.

Ethyl 5-bromopyridine-2-carboxylate: Contains an ethyl ester group, offering different solubility and reactivity properties.

5-Bromopyridine-2-carboxylic acid: Lacks the ester group, making it more acidic and less lipophilic.

Uniqueness: Benzyl 5-bromopyridine-2-carboxylate is unique due to its benzyl ester group, which can enhance its lipophilicity and influence its reactivity in organic synthesis. This makes it a valuable intermediate for the synthesis of more complex molecules .

Biological Activity

Benzyl 5-bromopyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and potential applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial activities.

- Molecular Formula : C13H10BrNO2

- Molecular Weight : 292.13 g/mol

- CAS Number : 188052-14-4

Synthesis Methods

This compound can be synthesized through various methods, including:

- Suzuki–Miyaura Coupling : Involves the coupling of a boronic acid or ester with an aryl halide using a palladium catalyst.

- Direct Bromination : The bromination of 5-pyridinecarboxylic acid followed by esterification with benzyl alcohol.

These methods allow for efficient production and modification of the compound for further biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound exhibited a structure-dependent anticancer activity, with notable cytotoxic effects on cancerous cells while maintaining lower toxicity on non-cancerous cells.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 20 | Significant reduction in cell viability |

| Cisplatin | A549 | 15 | Standard chemotherapeutic comparison |

The mechanism of action appears to involve the induction of apoptosis through modulation of key apoptotic proteins such as Bax and Bcl-2, enhancing the Bax/Bcl-2 ratio, which is critical for cell death regulation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA strains |

| Escherichia coli | 64 µg/mL | Notable resistance observed |

Case Studies and Research Findings

- Anticancer Studies : A study conducted on various derivatives of pyridine compounds indicated that this compound had a higher efficacy compared to other related compounds in reducing A549 cell viability . The findings suggest that modifications to the pyridine scaffold can enhance anticancer properties.

- Antimicrobial Research : Another investigation focused on the antimicrobial effects revealed that this compound effectively inhibited growth in resistant bacterial strains. This was particularly evident in tests against Acinetobacter baumannii, where the compound displayed significant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.